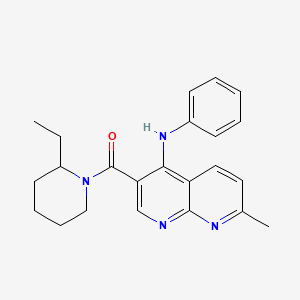

(2-Ethylpiperidin-1-yl)(7-methyl-4-(phenylamino)-1,8-naphthyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves intricate organic chemistry processes. While specific synthetic routes may vary, it typically starts with the condensation of appropriate precursors. Researchers often employ techniques such as multistep reactions , cyclization , and functional group transformations to achieve the desired structure.

Molecular Structure Analysis

The molecular formula C24H28N4O provides insights into the composition of the compound. The presence of piperidine and naphthyridine moieties suggests potential biological activity. The methyl and phenylamino substituents contribute to its overall structure.

Chemical Reactions Analysis

(2-Ethylpiperidin-1-yl)(7-methyl-4-(phenylamino)-1,8-naphthyridin-3-yl)methanone may participate in various chemical reactions. Researchers investigate its reactivity, functional group transformations, and potential applications. Detailed studies are essential to uncover its behavior under different conditions.

Aplicaciones Científicas De Investigación

Chemosensors for Transition Metal Ions

A study on naphthoquinone-based chemosensors for transition metal ions highlights the potential application of similar compounds in molecular recognition and sensing technologies. These chemosensors exhibit remarkable selectivity towards Cu2+ ions, changing color upon complexation. This indicates the utility of naphthyridine derivatives in developing sensitive and selective sensors for environmental and biological monitoring of metal ions (Gosavi-Mirkute et al., 2017).

Anticancer Activity

Naphthyridine derivatives have been explored for their pharmacological activities, including anticancer properties. A novel compound showed significant activity against human malignant melanoma cells, inducing cell death through necroptosis at low concentrations and apoptosis at high concentrations. This suggests potential therapeutic applications of naphthyridine derivatives in cancer treatment (Kong et al., 2018).

Tyrosinase Inhibition

Bi-pyridine compounds, related to the structural class of the queried compound, have been studied for their inhibition of mushroom tyrosinase, an enzyme involved in melanin biosynthesis. These inhibitors demonstrate potential applications in cosmetic and pharmaceutical formulations aimed at controlling pigmentation and melanin-related disorders (Karbassi et al., 2004).

Molecular Rearrangements

Research on the CAN-mediated rearrangement of 4-benzhydrylidenepiperidines, producing various methanone derivatives, underscores the chemical versatility and potential for synthesizing a wide range of biologically active compounds. This chemical strategy can lead to the development of new therapeutic agents or functional materials (Chang et al., 2006).

Mecanismo De Acción

The precise mechanism of action remains an active area of research. Scientists explore how this compound interacts with biological targets, receptors, or enzymes. Understanding its mode of action is crucial for drug development and therapeutic applications.

Safety and Hazards

Propiedades

IUPAC Name |

(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-(2-ethylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O/c1-3-18-11-7-8-14-27(18)23(28)20-15-24-22-19(13-12-16(2)25-22)21(20)26-17-9-5-4-6-10-17/h4-6,9-10,12-13,15,18H,3,7-8,11,14H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZZBHVLDOJNPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC=C4)C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[7-(2,5-dimethylbenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2711895.png)

![4-isobutyl-N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2711900.png)

![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B2711903.png)

![methyl 2-{[1-(4-bromophenyl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetate](/img/structure/B2711911.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2711912.png)

![3-(2,5-dimethylbenzyl)-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2711913.png)

![2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2711916.png)